molecular formula C11H19NSi B080145 (Methylbenzylamino)trimethylsilane CAS No. 14884-70-9

(Methylbenzylamino)trimethylsilane

Cat. No. B080145
CAS RN: 14884-70-9
M. Wt: 193.36 g/mol
InChI Key: RLBKKXDJGJYLBC-UHFFFAOYSA-N
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Patent
US08680332B2

Procedure details

Step 1—To a stirring solution of N-methylbenzylamine (100 ml, 93.9 g, 0.77 mol) in diethyl ether (500 ml) cooled at −78° C. was added n-butyl lithium (2.4 M in hexanes, 355 ml, 0.85 mol) keeping the temperature below −60° C. The resulting slurry was stirred for 1 hour then chlorotrimethylsilane (118 ml, 0.93 mol) was added while keeping the temperature below −70° C. The reaction was allowed to warm to room temperature overnight then filtered to remove the precipitated white solid. The filtrates were concentrated in vacuo then distilled under high-vacuum to yield the N-trimethylsilyl-N-methylbenzylamine (102 g, 94%) as a colorless liquid: b.p. 54° C./0.5 mmHg; 1H NMR (CDCl3) 0.19 (s, 9H), 2.37 (s, 3H), 3.90 (2, 2H) 7.22-7.39 (m, 5H)
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
355 mL
Type
reactant
Reaction Step Two
Quantity
118 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([Li])CCC.Cl[Si:16]([CH3:19])([CH3:18])[CH3:17]>C(OCC)C>[CH3:17][Si:16]([CH3:19])([CH3:18])[N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
355 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
118 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated white solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
then distilled under high-vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](N(C)CC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.